[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Description
“[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid” is an organic compound with the molecular formula C16H18O5 . Its average mass is 290.311 Da and its monoisotopic mass is 290.115417 Da . It is also known by its IUPAC name, 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid .
Molecular Structure Analysis
The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 6 freely rotating bonds . The compound’s structure has been analyzed using various spectroscopic techniques, including HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C NMR, DEPT-135, HSQC 2D C-H correlation, HMBC 2D C-H correlation, COSY 2D H-H correlation, and NOESY 2D H-H correlation .
Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 501.7±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.1±3.0 kJ/mol . The flash point is 186.3±23.6 °C . The index of refraction is 1.555 . The molar refractivity is 76.1±0.3 cm³ . The polar surface area is 73 Ų . The polarizability is 30.2±0.5 10^-24 cm³ . The surface tension is 47.2±3.0 dyne/cm . The molar volume is 237.1±3.0 cm³ .
Properties
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-13-7-10(2)6-12(16(11)13)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWGNDMRXGESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.